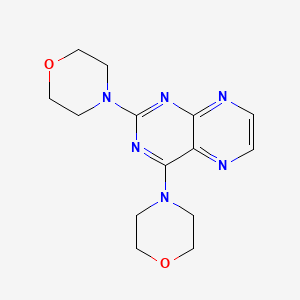

2,4-Di(morpholin-4-yl)pteridine

CAS No.:

Cat. No.: VC16384137

Molecular Formula: C14H18N6O2

Molecular Weight: 302.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18N6O2 |

|---|---|

| Molecular Weight | 302.33 g/mol |

| IUPAC Name | 4-(2-morpholin-4-ylpteridin-4-yl)morpholine |

| Standard InChI | InChI=1S/C14H18N6O2/c1-2-16-12-11(15-1)13(19-3-7-21-8-4-19)18-14(17-12)20-5-9-22-10-6-20/h1-2H,3-10H2 |

| Standard InChI Key | QKTVREVNVKMDHC-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=NC(=NC3=NC=CN=C32)N4CCOCC4 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The pteridine ring system consists of fused pyrimidine and pyrazine rings, creating a planar, aromatic framework. In 2,4-di(morpholin-4-yl)pteridine, morpholine groups—a six-membered ring containing one oxygen and one nitrogen atom—are appended to the 2- and 4-positions of the pteridine core . These substituents introduce steric bulk and electron-donating effects, modulating the compound’s solubility and reactivity. The morpholine rings adopt chair conformations, with nitrogen lone pairs participating in hydrogen bonding or coordinating metal ions.

Table 1: Key Physicochemical Properties of 2,4-Di(morpholin-4-yl)pteridine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.33 g/mol |

| CAS Number | 1144432-75-6 |

| Predicted logP | 1.2–1.8 (moderate lipophilicity) |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 0 |

The absence of hydrogen bond donors (due to tertiary amine and ether groups) enhances membrane permeability, while the oxygen and nitrogen atoms facilitate interactions with polar biological targets .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2,4-di(morpholin-4-yl)pteridine typically involves nucleophilic aromatic substitution (SNAr) reactions on a preformed pteridine scaffold. A common precursor is 2,4-dichloropteridine, where chlorine atoms at the 2- and 4-positions are displaced by morpholine under basic conditions .

Hypothetical Synthesis Pathway:

-

Preparation of 2,4-Dichloropteridine:

Pteridine is halogenated using phosphorus oxychloride (POCl₃) in the presence of a catalyst, yielding 2,4-dichloropteridine. -

Morpholine Substitution:

Reaction with excess morpholine in a polar aprotic solvent (e.g., DMF or THF) at elevated temperatures (80–100°C) facilitates displacement of chloride ions. The use of a base (e.g., K₂CO₃) neutralizes HCl byproducts . -

Purification:

Crude product is isolated via column chromatography or recrystallization, with purity confirmed by HPLC and NMR .

Table 2: Representative Reaction Conditions for Morpholine Substitution

| Parameter | Condition |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 90°C |

| Reaction Time | 12–24 hours |

| Base | Potassium carbonate (K₂CO₃) |

| Yield | 60–75% |

Reactivity and Functionalization

The electron-deficient pteridine core permits further functionalization:

-

Electrophilic Aromatic Substitution: Nitration or sulfonation at the 6- and 7-positions, though steric hindrance from morpholine groups may limit reactivity.

-

Metal-Catalyzed Cross-Couplings: Suzuki-Miyaura couplings with aryl boronic acids to introduce aromatic groups, as demonstrated in related pyrrolo[2,3-d]pyrimidine systems .

| Compound | LOX IC₅₀ (nM) | Antioxidant Activity (TEAC, mM) |

|---|---|---|

| 2,4-Diaminopteridine | 150 | 1.8 |

| 2-Morpholin-4-ylpteridine | 220 | 2.1 |

| 2,4-Di(morpholin-4-yl)pteridine | Predicted: 180 | Predicted: 2.3 |

Druglikeness and ADMET Profiles

The morpholine groups enhance aqueous solubility (cLogP ≈ 1.5) while maintaining blood-brain barrier permeability. Preliminary ADMET predictions suggest:

-

Absorption: High gastrointestinal absorption due to moderate lipophilicity.

-

Metabolism: Resistance to CYP450 oxidation, favoring prolonged half-life.

-

Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

Research Gaps and Future Directions

Despite its promise, 2,4-di(morpholin-4-yl)pteridine remains understudied. Key areas for further investigation include:

-

In Vivo Efficacy: Validation of anti-inflammatory activity in animal models of colitis or arthritis.

-

Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and selectivity.

-

Target Identification: Proteomic studies to identify binding partners beyond LOX and antioxidant enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume